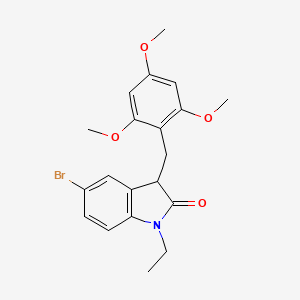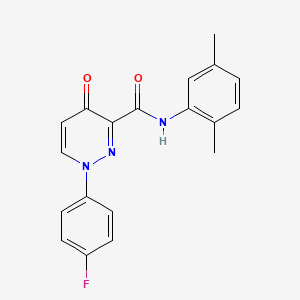![molecular formula C25H32N2O3S2 B11373941 N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11373941.png)
N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide” is a synthetic organic compound that features a complex molecular structure It contains a cyclohexylsulfanyl group, an isopropyl-substituted dibenzo thiazinone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide” can be approached through a multi-step organic synthesis process:
Formation of the Dibenzo Thiazinone Ring: The dibenzo thiazinone ring can be synthesized through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Attachment of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be attached through a nucleophilic substitution reaction using cyclohexylthiol and an appropriate leaving group.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Studies on its interaction with biological macromolecules could provide insights into its mechanism of action.
Industry
Chemical Industry: Potential use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism by which “N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-methyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide
- N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide
Uniqueness
The uniqueness of “N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H32N2O3S2 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C25H32N2O3S2/c1-18(2)19-12-13-23-22(16-19)21-10-6-7-11-24(21)32(29,30)27(23)17-25(28)26-14-15-31-20-8-4-3-5-9-20/h6-7,10-13,16,18,20H,3-5,8-9,14-15,17H2,1-2H3,(H,26,28) |
InChI Key |
HEPGYUGWUYCOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[4-(dimethylamino)benzyl]-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B11373868.png)
![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11373870.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11373880.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11373893.png)
![2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11373895.png)

![methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11373922.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11373929.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11373942.png)
![2-(4-Isopropylphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11373944.png)
![2-ethoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11373948.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11373955.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11373962.png)

